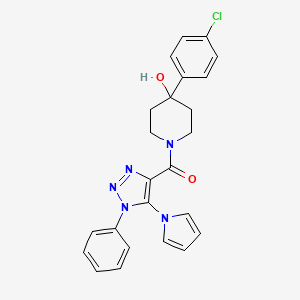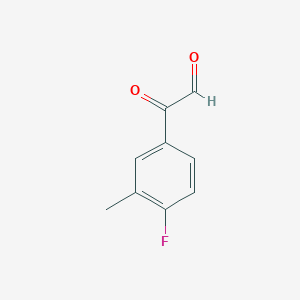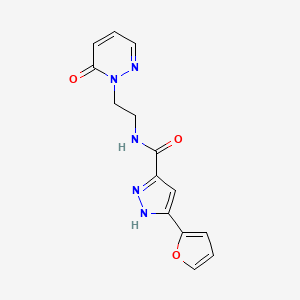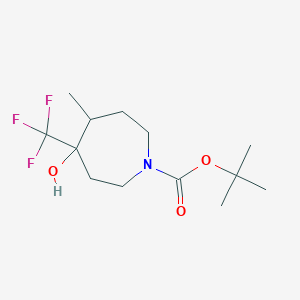
(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Synthesis
The compound's crystal structure and synthesis have been extensively studied to understand its chemical properties and potential applications. For instance, Revathi et al. (2015) described the crystal structure of an adduct related to this compound, highlighting the dihedral angles and intermolecular hydrogen bonds that contribute to its stability and reactivity. This study provides foundational knowledge for exploring the compound's applications in materials science and pharmaceuticals (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Antifungal Activity
Lv et al. (2013) explored the antifungal activity of novel derivatives, including structures similar to the queried compound. Their preliminary study of the structure-activity relationship revealed that certain phenyl substituents, such as 4-chlorophenyl, significantly influence antifungal activity. This research suggests potential applications in developing new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Biological Evaluation and Docking Studies
Research on novel pyrazoline derivatives, including those related to the specified compound, has shown promising anti-inflammatory and antibacterial activities. Studies like those conducted by Ravula et al. (2016) demonstrate the compound's potential in medicinal chemistry, particularly in designing new therapeutic agents with improved biological profiles. Molecular docking studies complement these findings by predicting the compounds' interactions with biological targets, further underscoring their pharmaceutical applications (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Molecular Docking and Antimicrobial Activity
The synthesis and molecular docking studies of compounds structurally related to the queried chemical have been linked to antimicrobial activities. Sivakumar et al. (2021) combined spectroscopic and quantum chemical analyses with molecular docking to assess antimicrobial potential, providing insight into how such compounds could be optimized for treating bacterial and fungal infections (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Synthesis and Characterization for Medicinal Chemistry
Further research into the synthesis and structural characterization of derivatives, including pyrrole and triazole rings, highlights the compound's significance in drug design and development. These studies lay the groundwork for developing new therapeutic agents targeting various diseases, from infectious diseases to cancer, through the synthesis of novel derivatives with potential biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
特性
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-phenyl-5-pyrrol-1-yltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c25-19-10-8-18(9-11-19)24(32)12-16-29(17-13-24)23(31)21-22(28-14-4-5-15-28)30(27-26-21)20-6-2-1-3-7-20/h1-11,14-15,32H,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBKKCWTLUHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2640663.png)
![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)
![N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2640666.png)
![2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2640671.png)

![1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2640673.png)

![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)



![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/no-structure.png)
